Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate
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Overview
Description
Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is a complex organic compound featuring a cyclopentyl ring, an azetidine moiety, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, often involving the reaction of a β-amino alcohol with a suitable electrophile under basic conditions.
Attachment of the Dimethylamino Group:
Coupling with Cyclopentyl Acetate: The final step involves coupling the azetidine derivative with cyclopentyl acetate under esterification conditions, often using a catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or materials science applications.
Mechanism of Action
The mechanism by which Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The azetidine ring and dimethylamino group could play crucial roles in binding to these targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclohexyl]acetate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Ethyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-16(2)12-10-17(11-12)13(18)8-15(6-4-5-7-15)9-14(19)20-3/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWINBFJCDDOHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(C1)C(=O)CC2(CCCC2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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